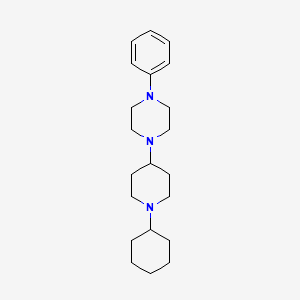![molecular formula C24H27N3O4S B14920845 [(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]methyl 4-methyl-2-(phenylformamido)pentanoate](/img/structure/B14920845.png)
[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]methyl 4-methyl-2-(phenylformamido)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE is a complex organic compound that features a benzothiophene core
Preparation Methods
The synthesis of 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE typically involves multi-step organic reactions. . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives, such as:
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-4-METHYLPENTANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27N3O4S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylpentanoate |
InChI |
InChI=1S/C24H27N3O4S/c1-15(2)12-19(26-22(29)16-8-4-3-5-9-16)24(30)31-14-21(28)27-23-18(13-25)17-10-6-7-11-20(17)32-23/h3-5,8-9,15,19H,6-7,10-12,14H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
VPSFZAWAIQCSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OCC(=O)NC1=C(C2=C(S1)CCCC2)C#N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]naphthalene-1-carbohydrazide](/img/structure/B14920765.png)
![N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B14920771.png)
![(2E,2'E)-1,1'-ethane-1,2-diylbis{1-methyl-2-[4-(methylsulfanyl)benzylidene]hydrazine}](/img/structure/B14920784.png)
![N-(2-methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14920787.png)

![1-[(4-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B14920794.png)
![N-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14920799.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B14920804.png)
![2-(4-Methoxyphenoxy)-1-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B14920812.png)
![N-(2,4-difluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14920816.png)
![4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid](/img/structure/B14920817.png)
![2-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14920818.png)
![1,1'-Pentane-1,5-diylbis[3-(3-chlorophenyl)(thiourea)]](/img/structure/B14920828.png)
![N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14920835.png)
